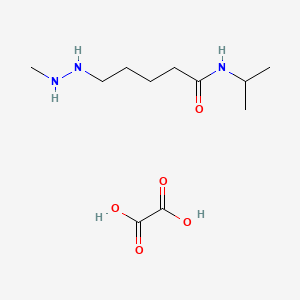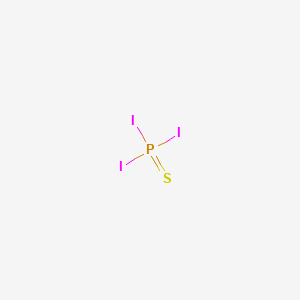
Phosphorothioic triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic triiodide, also known as thiophosphoryl iodide, is an inorganic compound with the chemical formula PSI₃. It is a red-brown solid that is known for its instability and reactivity.
Méthodes De Préparation
Phosphorothioic triiodide can be synthesized through several methods:
Union of Elements: One common method involves the reaction of phosphorus triiodide with sulfur in carbon disulfide at temperatures between 10-15°C in the dark for several days.
Alternative Synthesis: Attempts to synthesize this compound by reacting lithium iodide with thiophosphoryl bromide have led to the formation of mixed thiophosphoryl halides instead.
Analyse Des Réactions Chimiques
Phosphorothioic triiodide undergoes various chemical reactions:
Hydrolysis: Reacts vigorously with water to produce phosphorous acid and hydroiodic acid.
Reduction: Acts as a powerful reducing agent, capable of reducing sulfoxides to sulfides even at low temperatures.
Substitution: Can react with alcohols to form alkyl iodides, which are useful in nucleophilic substitution reactions.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed from these reactions are phosphorous acid, hydroiodic acid, and alkyl iodides .
Applications De Recherche Scientifique
Phosphorothioic triiodide has several applications in scientific research:
Mécanisme D'action
The mechanism by which phosphorothioic triiodide exerts its effects involves its ability to act as a reducing agent and deoxygenating agent. It targets sulfoxides and other oxygen-containing compounds, facilitating their reduction to sulfides. This process involves the transfer of electrons from this compound to the target molecules, resulting in the formation of reduced products .
Comparaison Avec Des Composés Similaires
Phosphorothioic triiodide can be compared with other similar compounds such as:
Phosphorus triiodide (PI₃): Both compounds are iodides of phosphorus, but phosphorus triiodide is less stable and more reactive.
Thiophosphoryl chloride (PSCl₃): Similar in structure but contains chlorine instead of iodine, making it less reactive in certain conditions.
Thiophosphoryl bromide (PSBr₃): Contains bromine instead of iodine, leading to different reactivity and applications.
This compound is unique due to its specific reactivity with sulfur and iodine, making it a valuable compound in specialized chemical reactions and industrial applications .
Propriétés
Numéro CAS |
63972-04-3 |
|---|---|
Formule moléculaire |
I3PS |
Poids moléculaire |
443.75 g/mol |
Nom IUPAC |
triiodo(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/I3PS/c1-4(2,3)5 |
Clé InChI |
CVHICNBAVVKDQW-UHFFFAOYSA-N |
SMILES canonique |
P(=S)(I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


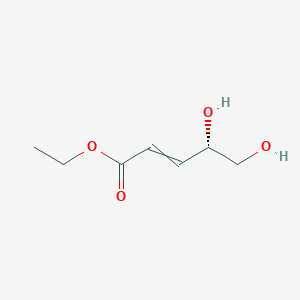
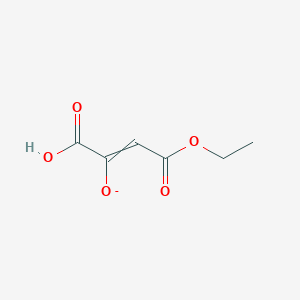
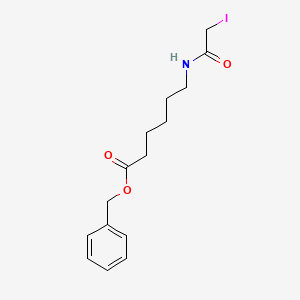
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

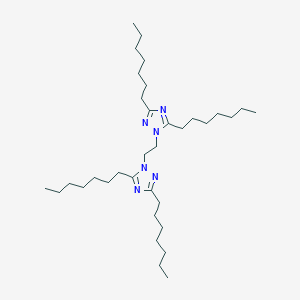
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
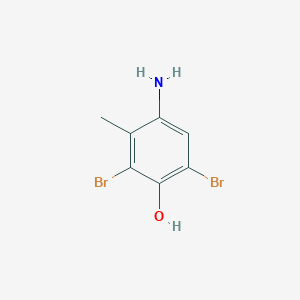
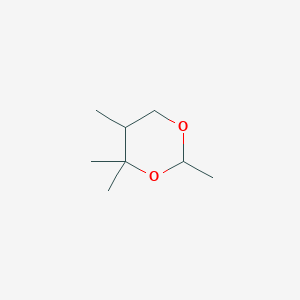
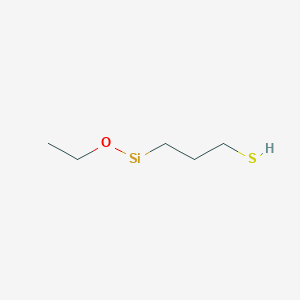
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
